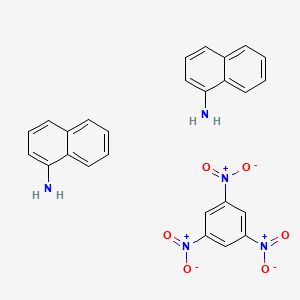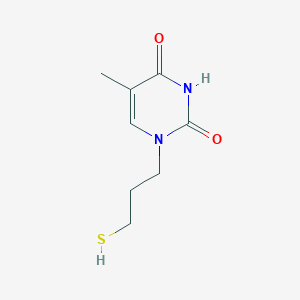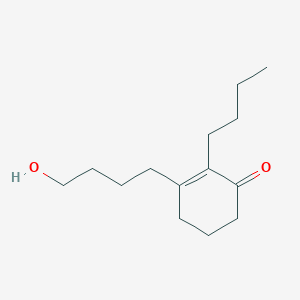![molecular formula C10H10Cl2O B14417988 5,6-Bis(chloromethylidene)bicyclo[2.2.2]octan-2-one CAS No. 81825-56-1](/img/structure/B14417988.png)
5,6-Bis(chloromethylidene)bicyclo[2.2.2]octan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Bis(chloromethylidene)bicyclo[222]octan-2-one is a bicyclic compound characterized by its unique structure, which includes two chloromethylidene groups attached to a bicyclo[222]octan-2-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Bis(chloromethylidene)bicyclo[2.2.2]octan-2-one typically involves the chlorination of bicyclo[2.2.2]octan-2-one derivatives. One common method includes the use of chlorinating agents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled conditions to introduce the chloromethylidene groups .
Industrial Production Methods
Industrial production of this compound may involve similar chlorination processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
5,6-Bis(chloromethylidene)bicyclo[2.2.2]octan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chloromethylidene groups can be substituted with other nucleophiles, such as amines or alcohols, under basic conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: Reduction of the chloromethylidene groups can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, alcohols), bases (e.g., sodium hydroxide, potassium carbonate)
Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), acidic or neutral conditions
Reduction: Reducing agents (e.g., LiAlH4, NaBH4), anhydrous conditions
Major Products Formed
Substitution: Amino or alkoxy derivatives of the bicyclic core
Oxidation: Ketones or carboxylic acids
Reduction: Hydrocarbons or alcohols
Scientific Research Applications
5,6-Bis(chloromethylidene)bicyclo[2.2.2]octan-2-one has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Materials Science:
Medicinal Chemistry: Investigated for its potential use in drug design and development due to its unique structural features.
Biological Studies: Studied for its interactions with biological molecules and potential biological activity.
Mechanism of Action
The mechanism of action of 5,6-Bis(chloromethylidene)bicyclo[2.2.2]octan-2-one involves its reactivity with various nucleophiles and electrophiles. The chloromethylidene groups are particularly reactive, allowing the compound to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.2]octane: A simpler bicyclic compound without the chloromethylidene groups.
Bicyclo[2.2.2]oct-5-en-2-one: A related compound with a double bond in the bicyclic core.
Norbornane (Bicyclo[2.2.1]heptane): Another bicyclic compound with a different ring structure.
Uniqueness
5,6-Bis(chloromethylidene)bicyclo[2.2.2]octan-2-one is unique due to the presence of two chloromethylidene groups, which impart distinct reactivity and potential applications compared to other bicyclic compounds. This structural feature makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
Properties
CAS No. |
81825-56-1 |
|---|---|
Molecular Formula |
C10H10Cl2O |
Molecular Weight |
217.09 g/mol |
IUPAC Name |
5,6-bis(chloromethylidene)bicyclo[2.2.2]octan-2-one |
InChI |
InChI=1S/C10H10Cl2O/c11-4-8-6-1-2-7(9(8)5-12)10(13)3-6/h4-7H,1-3H2 |
InChI Key |
WZOZWUZOJYYWCR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(=O)CC1C(=CCl)C2=CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,2-Propanediol, 3-[(2-methoxyphenyl)methoxy]-](/img/structure/B14417914.png)
![2,3-Dihydro-1H-1lambda~6~-imidazo[2,1-b][1,3]thiazole-1,1-dione](/img/structure/B14417921.png)
![Diethyl {[(oxolan-2-yl)oxy]methyl}phosphonate](/img/structure/B14417927.png)
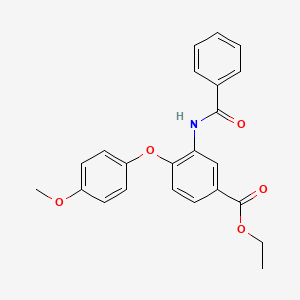
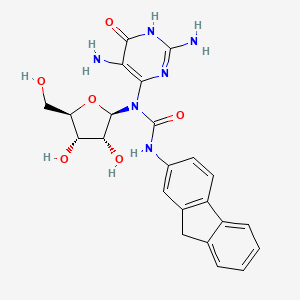
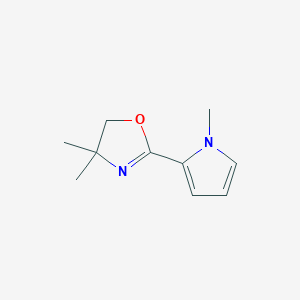
![N,N'-[Acridine-3,6-diylbis(oxyethane-2,1-diyl)]di(butan-1-amine)](/img/structure/B14417947.png)

